molecular formula C18H12INO4 B11222977 1-(4-Iodophenoxy)-3-nitro-5-phenoxybenzene

1-(4-Iodophenoxy)-3-nitro-5-phenoxybenzene

Cat. No.: B11222977
M. Wt: 433.2 g/mol
InChI Key: JGEBAGOFYGCPMW-UHFFFAOYSA-N
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Description

1-(4-Iodophenoxy)-3-nitro-5-phenoxybenzene is an organic compound characterized by the presence of iodine, nitro, and phenoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(4-Iodophenoxy)-3-nitro-5-phenoxybenzene typically involves the following steps:

    Phenoxylation: The attachment of phenoxy groups to the benzene ring can be carried out using phenol and a suitable base like sodium hydroxide.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-(4-Iodophenoxy)-3-nitro-5-phenoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The phenoxy groups can undergo oxidation to form quinones using oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Iodophenoxy)-3-nitro-5-phenoxybenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study biological processes involving iodine and nitro groups.

    Industry: It can be used in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenoxy)-3-nitro-5-phenoxybenzene involves its interaction with molecular targets through its iodine, nitro, and phenoxy groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. For example, the nitro group can participate in redox reactions, while the iodine atom can form halogen bonds with biological molecules.

Comparison with Similar Compounds

1-(4-Iodophenoxy)-3-nitro-5-phenoxybenzene can be compared with similar compounds such as:

    1-(4-Iodophenoxy)-2-methoxybenzene: This compound has a methoxy group instead of a nitro group, leading to different chemical reactivity and applications.

    6-(4-Iodophenoxy)-1-hexanol:

    1-Iodo-4-(4-methylphenoxy)benzene: This compound has a methyl group, which influences its chemical properties and interactions.

Properties

Molecular Formula

C18H12INO4

Molecular Weight

433.2 g/mol

IUPAC Name

1-(4-iodophenoxy)-3-nitro-5-phenoxybenzene

InChI

InChI=1S/C18H12INO4/c19-13-6-8-16(9-7-13)24-18-11-14(20(21)22)10-17(12-18)23-15-4-2-1-3-5-15/h1-12H

InChI Key

JGEBAGOFYGCPMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC=C(C=C3)I

Origin of Product

United States

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